![molecular formula C21H23N3O5 B2677377 1-[(1-Cyanocyclohexyl)carbamoyl]ethyl 4-(2,5-dioxopyrrolidin-1-yl)benzoate CAS No. 1210294-33-9](/img/structure/B2677377.png)
1-[(1-Cyanocyclohexyl)carbamoyl]ethyl 4-(2,5-dioxopyrrolidin-1-yl)benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(1-Cyanocyclohexyl)carbamoyl]ethyl 4-(2,5-dioxopyrrolidin-1-yl)benzoate is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is a type of pyrrolidine-based inhibitor that has shown promising results in the treatment of various diseases, including cancer, inflammation, and neurodegenerative disorders. In
Mechanism of Action
The mechanism of action of 1-[(1-Cyanocyclohexyl)carbamoyl]ethyl 4-(2,5-dioxopyrrolidin-1-yl)benzoate involves the inhibition of specific enzymes and pathways that are involved in the development and progression of various diseases. For example, in cancer research, this compound inhibits the activity of histone deacetylases (HDACs), which are enzymes that promote cancer cell growth and survival. In inflammation research, it inhibits the activity of nuclear factor-kappa B (NF-kB), which is a transcription factor that regulates the expression of pro-inflammatory cytokines. In neurodegenerative disorder research, it activates the Nrf2/ARE pathway, which is involved in the regulation of oxidative stress and inflammation.
Biochemical and Physiological Effects
The biochemical and physiological effects of 1-[(1-Cyanocyclohexyl)carbamoyl]ethyl 4-(2,5-dioxopyrrolidin-1-yl)benzoate vary depending on the specific disease or condition being studied. In cancer research, this compound has been shown to induce apoptosis and inhibit cancer cell growth and migration. In inflammation research, it has been shown to reduce inflammation and oxidative stress. In neurodegenerative disorder research, it has been shown to protect neurons from oxidative stress and improve cognitive function.
Advantages and Limitations for Lab Experiments
The advantages of using 1-[(1-Cyanocyclohexyl)carbamoyl]ethyl 4-(2,5-dioxopyrrolidin-1-yl)benzoate in lab experiments include its specificity and potency in inhibiting specific enzymes and pathways that are involved in the development and progression of various diseases. However, the limitations of using this compound in lab experiments include its potential toxicity and limited solubility in aqueous solutions.
Future Directions
The future directions for the research of 1-[(1-Cyanocyclohexyl)carbamoyl]ethyl 4-(2,5-dioxopyrrolidin-1-yl)benzoate include exploring its potential therapeutic applications in other diseases and conditions, as well as developing more potent and specific derivatives of this compound. Additionally, further research is needed to determine the optimal dosage and administration methods for this compound in clinical settings.
Synthesis Methods
The synthesis of 1-[(1-Cyanocyclohexyl)carbamoyl]ethyl 4-(2,5-dioxopyrrolidin-1-yl)benzoate involves the reaction of 4-(2,5-dioxopyrrolidin-1-yl)benzoic acid and 1-cyanocyclohexylamine in the presence of N,N'-dicyclohexylcarbodiimide (DCC) as a coupling agent. The reaction is carried out in anhydrous dichloromethane at room temperature under nitrogen atmosphere. The resulting product is purified by column chromatography, and the purity is confirmed by nuclear magnetic resonance (NMR) spectroscopy and high-performance liquid chromatography (HPLC).
Scientific Research Applications
1-[(1-Cyanocyclohexyl)carbamoyl]ethyl 4-(2,5-dioxopyrrolidin-1-yl)benzoate has shown potential therapeutic applications in various scientific research studies. In cancer research, this compound has been shown to inhibit the growth of cancer cells and induce apoptosis. In inflammation research, it has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. In neurodegenerative disorder research, it has been shown to protect neurons from oxidative stress and improve cognitive function.
properties
IUPAC Name |
[1-[(1-cyanocyclohexyl)amino]-1-oxopropan-2-yl] 4-(2,5-dioxopyrrolidin-1-yl)benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O5/c1-14(19(27)23-21(13-22)11-3-2-4-12-21)29-20(28)15-5-7-16(8-6-15)24-17(25)9-10-18(24)26/h5-8,14H,2-4,9-12H2,1H3,(H,23,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRGZCOAFYRNDPF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1(CCCCC1)C#N)OC(=O)C2=CC=C(C=C2)N3C(=O)CCC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(1-Cyanocyclohexyl)carbamoyl]ethyl 4-(2,5-dioxopyrrolidin-1-yl)benzoate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[4-(dimethylamino)phenyl]-2-{[3-(3,5-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2677294.png)
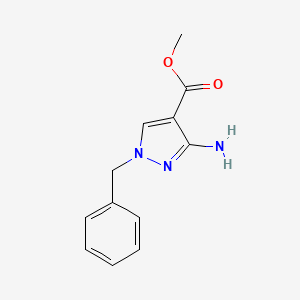
![4-(2-Methoxy-5-methylphenyl)sulfonyl-1-[2-(trifluoromethyl)pyridin-4-yl]piperazin-2-one](/img/structure/B2677300.png)

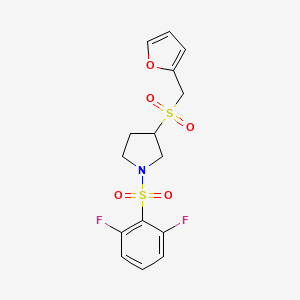
![4-[[4-(4-Fluorophenyl)piperazin-1-yl]methyl]-6-hydroxy-7-phenylchromen-2-one](/img/structure/B2677304.png)
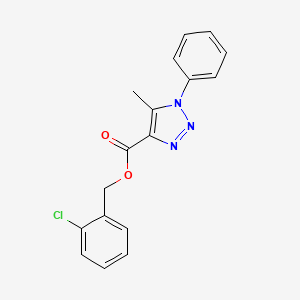
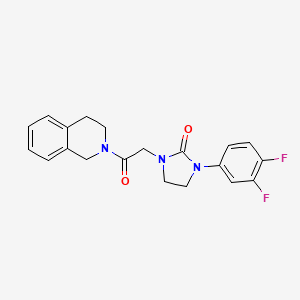


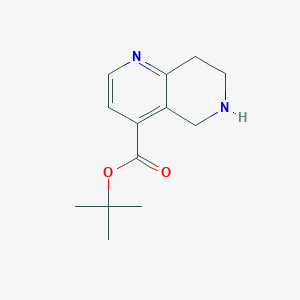

![N-methyl-1-phenyl-N-(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)cyclopropane-1-carboxamide](/img/structure/B2677316.png)
![3-isopentyl-1-methyl-5-propoxypyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2677317.png)